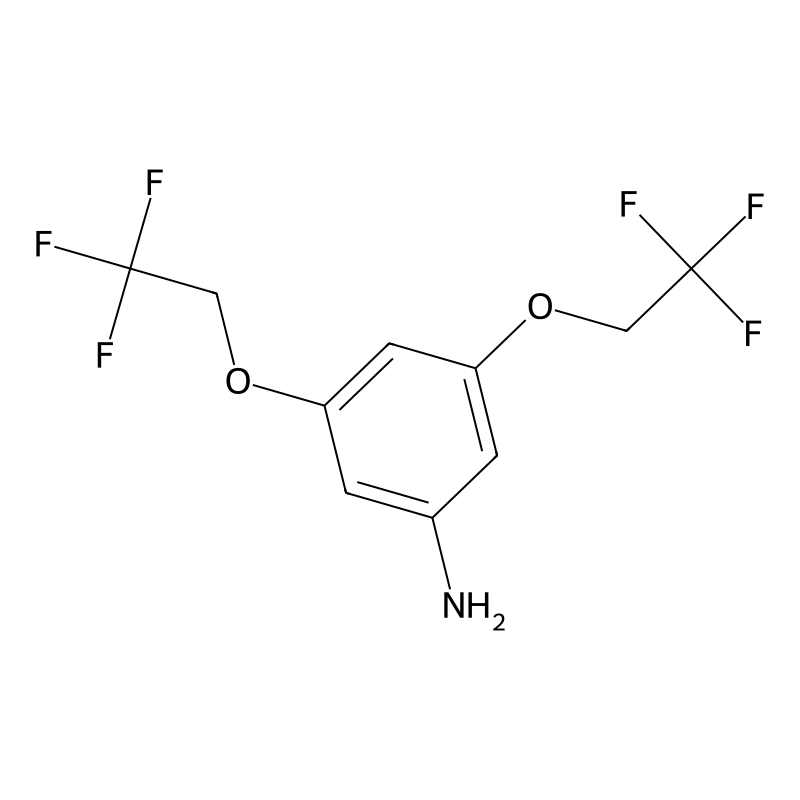

3,5-Bis(2,2,2-trifluoroethoxy)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Specific Scientific Field

Summary of the Application

- “3,5-Bis(2,2,2-trifluoroethoxy)aniline” is used in the synthesis of 1,3,4-Oxadiazoles derivatives . These derivatives are being studied as potential candidates for anti-cancer and anti-diabetic agents .

Methods of Application or Experimental Procedures

- A series of new 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives were synthesized through a multistep reaction sequence .

- The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases .

- Cyclization of the Schiff bases yielded 1,3,4-oxadiazole derivatives .

Results or Outcomes

- The structures of the newly synthesized compounds were elucidated by spectral analysis .

- Their anti-cancer and anti-diabetic properties were investigated .

- Molecular docking experiments on the synthesized compounds were performed, followed by a molecular dynamic simulation .

- ADMET (chemical absorption, distribution, metabolism, excretion, and toxicity) prediction revealed that most of the synthesized compounds follow Lipinski’s rule of 5 .

Synthesis of 1,3-Thiazolidine-4-one Derivatives

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: “3,5-Bis(2,2,2-trifluoroethoxy)aniline” is used in the synthesis of 1,3-Thiazolidine-4-one derivatives.

Methods of Application or Experimental Procedures: The derivatives were synthesized through a multistep reaction sequence.

Results or Outcomes: The synthesized compounds were evaluated for their antiglioma cancer efficacy using a human glioblastoma cancer cell line (LN229). The results showed that most of the synthesized compounds follow Lipinski’s rule of 5.

Synthesis of 1,3,4-Oxadiazoles Derivatives

Summary of the Application: “3,5-Bis(2,2,2-trifluoroethoxy)aniline” is used in the synthesis of 1,3,4-Oxadiazoles derivatives.

Methods of Application or Experimental Procedures: The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases.

Results or Outcomes: The structures of the newly synthesized compounds were elucidated, and further, their anti-cancer and anti-diabetic properties were investigated.

3,5-Bis(2,2,2-trifluoroethoxy)aniline is a chemical compound characterized by its unique molecular structure, which includes two trifluoroethoxy groups attached to an aniline backbone. Its molecular formula is , and it has a molecular weight of approximately 303.22 g/mol. This compound is notable for its light yellow to yellow-brown liquid form and exhibits significant fluorine substitution, which enhances its chemical stability and reactivity in various applications.

- Nucleophilic Substitution Reactions: The aniline nitrogen can act as a nucleophile, allowing for the substitution of halides or other electrophiles.

- Acylation Reactions: The amino group can be acylated to form amides, which are useful in synthesizing various pharmaceutical compounds.

- Coupling Reactions: It can participate in coupling reactions with aryl halides in the presence of palladium catalysts, leading to biaryl compounds.

- Antimicrobial Activity: Some trifluoroethyl derivatives have shown potential as antimicrobial agents.

- Anticancer Properties: Fluorinated compounds are frequently explored for their anticancer activities due to their ability to interact with biological targets.

Further studies would be required to elucidate the specific biological activities of this compound.

The synthesis of 3,5-Bis(2,2,2-trifluoroethoxy)aniline can be achieved through several methods:

- Direct Etherification: This involves the reaction of 3,5-diaminoaniline with 2,2,2-trifluoroethanol in the presence of an acid catalyst.

- Reduction of Nitro Compounds: Starting from 3,5-bis(nitro)aniline followed by reduction using hydrogen gas and a palladium catalyst.

- Palladium-Catalyzed Cross-Coupling: Utilizing palladium catalysts to couple aryl halides with the corresponding trifluoroethyl derivatives.

3,5-Bis(2,2,2-trifluoroethoxy)aniline has several potential applications:

- Pharmaceutical Intermediates: Due to its unique structure and reactivity profile, it can serve as an intermediate in the synthesis of pharmaceuticals.

- Material Science: Its fluorinated nature makes it suitable for developing materials with enhanced thermal and chemical stability.

- Agricultural Chemicals: Similar compounds are often used in the formulation of agrochemicals due to their efficacy and stability.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 3,5-Bis(2,2,2-trifluoroethoxy)aniline. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,5-Bis(trifluoromethyl)aniline | Contains trifluoromethyl groups instead of trifluoroethoxy groups. | |

| 4-(Trifluoromethyl)aniline | Only one trifluoromethyl group; simpler structure. | |

| 1,4-Bis(2,2,2-trifluoroethoxy)benzene | Dissimilar due to being a bis-ether compound lacking an amino group. | |

| 3-(Trifluoromethyl)phenyl isocyanate | Contains an isocyanate functional group; more reactive towards nucleophiles. |

The presence of two trifluoroethoxy groups in 3,5-Bis(2,2,2-trifluoroethoxy)aniline sets it apart from these similar compounds by enhancing its solubility and reactivity profiles while providing unique properties that may be advantageous in specific applications.